5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Stereochemistry Epimerization Chiral stability

Problem: Non-methylated thiazolidine analogs suffer from autocatalytic degradation and variable C-2 epimerization, compromising analytical reproducibility. Solution: This 5,5-dimethyl derivative offers quantified stereochemical stability. - Defined 65:35 (2S,4S:2R,4S) diastereomeric equilibrium in protic solvents, stable during analysis. - Suppresses autocatalytic degradation pathways; bench-stable for multi-step synthesis campaigns. - Validated in vivo benchmark (2.2-fold survival extension in melanoma model) for tyrosinase prodrug SAR studies.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 56614-75-6
Cat. No. B1606337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
CAS56614-75-6
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)C2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C12H15NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3,(H,14,15)
InChIKeyLZDQTBBSEWXLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: Structural & Procurement Profile


5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS 56614-75-6) is a chiral, heterocyclic compound belonging to the thiazolidinecarboxylic acid family, characterized by a saturated 1,3-thiazolidine ring bearing a 2-phenyl substituent, a 4-carboxylic acid group, and geminal 5,5-dimethyl substitution. Its molecular formula is C₁₂H₁₅NO₂S with a molecular weight of 237.32 g/mol . The compound is typically synthesized via condensation of D-penicillamine with benzaldehyde, yielding a product whose solid-state structure has been confirmed by single-crystal X-ray diffraction as the (2S,4S) configuration [1]. The 5,5-dimethyl substitution introduces steric constraints that differentiate it from non-gem-dimethyl thiazolidine analogs, influencing both its conformational stability and its chemical reactivity profile [2].

Limitations of Generic Thiazolidine-4-carboxylic Acids vs. 5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid


Substituting a generic 2-phenylthiazolidine-4-carboxylic acid (lacking the 5,5-dimethyl groups) for the title compound introduces critical stereochemical and stability liabilities that compromise experimental reproducibility. The gem-dimethyl substitution at position 5 is not merely a bulk tolerance modification; it fundamentally alters the epimerization equilibrium at the C-2 chiral center [1]. In protic solvents at room temperature, the 5,5-dimethyl derivative establishes a specific diastereomeric ratio (65:35 2S,4S:2R,4S) that differs from non-methylated analogs, and this equilibrium directly impacts any stereospecific application [1]. Furthermore, the dimethyl groups suppress autocatalytic degradation pathways observed in unsubstituted thiazolidine-4-carboxylic acids, a stability advantage that is lost with simpler in-class alternatives [2]. The quantitative evidence below demonstrates that the 5,5-dimethyl moiety is a decision-critical structural feature, not an interchangeable substituent.

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: Comparative Evidence for Procurement


Stereochemical Stability and Epimerization Kinetics

The target compound establishes a well-characterized epimerization equilibrium at the C-2 position. Single-crystal X-ray diffraction confirms the (2S,4S) configuration in the solid state, while ¹H and ¹³C NMR spectroscopy in d₄-methanol solution reveals a room-temperature diastereomeric ratio of 65:35 for the 2S,4S:2R,4S epimers [1]. This contrasts with non-5,5-dimethyl-substituted 2-phenylthiazolidine-4-carboxylic acid, which exhibits a substantially different epimer distribution and faster equilibration kinetics under identical conditions. The 5,5-dimethyl groups impose a steric constraint that slows C-2 epimerization, providing a more stereochemically defined starting material for applications requiring chiral integrity [2]. Acetylation of the target compound yields both isolable 2S,4S and 2R,4S N-acetyl epimers, enabling their individual characterization, whereas non-gem-dimethyl analogs often produce complex mixtures that resist chromatographic separation [2].

Stereochemistry Epimerization Chiral stability Thiazolidine conformation

Autocatalytic Stability Advantage

A class-level study on the stability of thiazolidine-4-carboxylic acids demonstrated that the introduction of methyl substituents on the thiazolidine ring reduces autocatalytic degradation. Crucially, for the dimethyl-substituted derivatives, no autocatalysis was detected, whereas unsubstituted analogs showed measurable autocatalytic decomposition under the same conditions [1]. This directly implies that the 5,5-dimethyl compound possesses superior shelf stability and resistance to self-catalyzed degradation compared to non-methylated 2-phenylthiazolidine-4-carboxylic acid. The absence of autocatalysis is a direct consequence of the gem-dimethyl substitution blocking the ring conformation required for the autocatalytic pathway.

Chemical stability Autocatalysis Degradation kinetics Thiazolidine ring

In Vivo Anti-Tumor Efficacy in Melanoma Model

In a controlled mouse melanoma study, 37 mice were inoculated with 100,000 mouse melanoma cells subcutaneously and divided into a control group (n=18, saline) and a treatment group (n=19, 33 mg/kg/day of the target compound administered orally) [1]. The control group reached 100% mortality with a mean survival of 23 days. In contrast, the treatment group showed a significantly extended survival: deaths began only at day 50, with the last mouse surviving to day 70. Two treated mice (10.5%) achieved complete tumor regression and survived cured. This represents a minimum 2.2-fold extension in median survival and demonstrates a curative outcome not observed in any control animal [1]. The mechanism is linked to the compound's function as a prodrug that releases cytotoxic benzaldehyde selectively in tumors with high tyrosinase activity, a concept validated in the patent specification [1].

Anti-tumor Melanoma Tyrosinase In vivo efficacy Prodrug

Tyrosinase Interaction and Substrate Specificity

The target compound has been documented to interact with tyrosinase, the key enzyme in melanin biosynthesis and a validated biomarker for melanoma . This interaction underlies its mechanism as a tyrosinase-activated prodrug: the enzyme catalyzes the cleavage of the thiazolidine ring, releasing the cytotoxic benzaldehyde moiety selectively within melanoma cells [1]. Class-level studies on 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have identified that the phenyl substitution pattern and the presence of the thiazolidine ring directly influence binding affinity and inhibition potency toward mushroom tyrosinase, with IC50 values in the low micromolar range for optimized analogs [2]. While the target compound's isolated IC50 against purified tyrosinase has not been reported in head-to-head format, its demonstrated interaction with tyrosinase and the in vivo efficacy in a tyrosinase-expressing melanoma model [1] provide convergent evidence for its functional selectivity over non-tyrosinase-interacting thiazolidine-4-carboxylic acid analogs.

Tyrosinase Enzyme-substrate interaction Melanin biosynthesis Prodrug activation

5,5-Dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic Acid: Application Scenarios


Stereochemical Reference Standard and Chiral Method Development

The compound's well-characterized crystal structure (P2₁ space group, unit cell parameters a = 9.785(2), b = 6.941(1), c = 10.399(2) Å, β = 114.06(3)°) and its defined epimerization equilibrium (65:35 2S,4S:2R,4S in d₄-methanol) make it an ideal reference material for calibrating chiral HPLC columns, validating NMR-based diastereomer quantification methods, and training analytical chemists on thiazolidine stereochemistry [1]. Unlike non-5,5-dimethyl analogs, the slower epimerization kinetics ensure the diastereomeric ratio remains stable during the analytical time window, enabling reproducible method validation [2].

Lead Scaffold for Tyrosinase-Directed Prodrugs in Melanoma Research

With direct in vivo proof-of-concept showing a 2.2-fold median survival extension and a 10.5% complete cure rate in a murine melanoma model [3], this compound serves as a benchmark for structure-activity relationship (SAR) studies around tyrosinase-activated prodrugs. Researchers designing next-generation melanoma therapeutics can use this compound as a positive control to benchmark new analogs against a validated in vivo efficacy baseline, particularly when studying the influence of 5,5-dimethyl substitution on pharmacokinetic stability and tumor-selective activation.

Stable Synthetic Intermediate in Medicinal Chemistry

The demonstrated absence of autocatalytic degradation in dimethyl-substituted thiazolidine-4-carboxylic acids [4] directly supports the use of this compound as a bench-stable intermediate in multi-step synthetic sequences. Medicinal chemistry teams can confidently stock this building block without the cold-chain logistics or rapid quality deterioration that may affect non-methylated thiazolidine-4-carboxylic acid derivatives. This is particularly relevant for library synthesis campaigns where intermediate stability directly impacts final compound purity and yield.

Epimerization Studies and Conformational Analysis

The well-documented C-2 epimerization behavior of this compound, isolated as both 2S,4S (6a) and 2R,4S (6b) N-acetyl epimers [2], provides a unique experimental system for studying thiazolidine ring dynamics and the influence of gem-dimethyl substitution on heterocyclic amino acid conformation. This application is distinct from procurement of simpler 2-aryl-thiazolidine-4-carboxylic acids, which lack the steric constraints that make the epimerization pathway experimentally tractable.

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